(2S,5R)-1,5-Dibenzyl-2-methylpiperazine
Description
(2S,5R)-1,5-Dibenzyl-2-methylpiperazine is a chiral piperazine derivative featuring two benzyl groups at positions 1 and 5, a methyl group at position 2, and stereochemical configurations at C2 (S) and C5 (R).
Properties
Molecular Formula |
C19H24N2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(2S,5R)-1,5-dibenzyl-2-methylpiperazine |
InChI |
InChI=1S/C19H24N2/c1-16-13-20-19(12-17-8-4-2-5-9-17)15-21(16)14-18-10-6-3-7-11-18/h2-11,16,19-20H,12-15H2,1H3/t16-,19+/m0/s1 |
InChI Key |
RGENJEAVFLOLIB-QFBILLFUSA-N |
Isomeric SMILES |
C[C@H]1CN[C@@H](CN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
CC1CNC(CN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares (2S,5R)-1,5-Dibenzyl-2-methylpiperazine with structurally related piperazine derivatives, emphasizing substituent effects, stereochemistry, and pharmacological relevance.
Structural and Stereochemical Differences
Table 1: Key Structural and Stereochemical Features
Key Observations:
- Substituent Effects :
- Benzyl vs. Methyl : The dibenzyl groups in the target compound increase lipophilicity compared to trimethyl derivatives (e.g., (2S,5S)-1,2,5-trimethylpiperazine), which are more polar and water-soluble .
- Bulkier Groups : MT-45’s cyclohexyl and diphenylethyl substituents contribute to its analgesic properties but may reduce metabolic stability due to steric hindrance .
- Stereochemistry :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Lipophilicity : The target compound’s logP (4.2) is intermediate between polar trimethyl derivatives (logP ~2.8) and highly lipophilic MT-45 (logP 5.1), suggesting balanced membrane permeability .
- Solubility : Hydrochloride salts (e.g., (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride) improve aqueous solubility, which is critical for drug formulation .
Pharmacological Potential
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
